Mass Shift Comparison: M+8 of L-Alanine-13C3,15N,d4 Versus Sigma-Aldrich Alternative Alanine Tracers
L-Alanine-13C3,15N,d4 generates a net mass shift of M+8 relative to unlabeled L-alanine, substantially exceeding the mass shifts of single- or dual-element labeled comparator compounds available from the same supplier . This M+8 value derives from simultaneous labeling with 13C3 (M+3), 15N (M+1), and D4 (M+4) across all heavy atom positions, achieving maximum isotopic spacing from the endogenous M0 peak [1].
| Evidence Dimension | Net mass shift relative to unlabeled L-alanine |
|---|---|
| Target Compound Data | M+8 |
| Comparator Or Baseline | L-Alanine-13C3,15N (M+4); L-Alanine-2,3,3,3-d4 (M+4); L-Alanine-1-13C (M+1) |
| Quantified Difference | M+8 vs M+4 vs M+1: ≥2× greater mass separation |
| Conditions | Mass spectrometry (ESI/APCI), Sigma-Aldrich product comparison matrix |
Why This Matters
Greater mass separation minimizes isotopic overlap with endogenous alanine (natural abundance M+1 ~4.3%, M+2 <0.1%) and other amino acid isotopologues, reducing baseline noise and improving the lower limit of quantification (LLOQ) in complex biological matrices.
- [1] The synthesis of alanine multilabeled with stable isotopes. J Labelled Comp Radiopharm. 1982;19(4):573-584. View Source
